DNA Gyrase Inhibition: Apigenin-4'-glucoside Ranked Top Lead from 700 Natural Compounds Screened Against Antibiotic-Resistant Bacterial Targets
In a 2024 integrated computational and in vitro study, a QSAR model built from 43 known DNA gyrase inhibitors was used to screen 700 natural compounds for antibacterial potential. Apigenin-4'-glucoside was identified as one of the top three lead candidates, alongside 8-deoxygartanin and cryptodorine, following molecular docking, ADMET filtering, DFT structural optimization, molecular dynamics simulations, and MM-PBSA binding energy calculations [1]. The L. inermis extract containing apigenin-4'-glucoside was subsequently tested in vitro to confirm antibacterial activity [1]. This study provides a direct, quantifiable ranking within a large screening library, establishing apigenin-4'-glucoside as a prioritized DNA gyrase inhibitor scaffold among natural flavonoids.
| Evidence Dimension | Ranking within virtual screening library for DNA gyrase inhibition |
|---|---|
| Target Compound Data | Apigenin-4'-glucoside: top 3 lead from 700 screened natural compounds |
| Comparator Or Baseline | Other leads: 8-deoxygartanin, cryptodorine; 697 other compounds ranked lower |
| Quantified Difference | Ranked in top 0.43% of the screened library (3/700 compounds) |
| Conditions | QSAR model (43 DNA gyrase inhibitors), molecular docking (PyRx v0.8), DFT optimization (ORCA v5.0.1, B3LYP/6-311G), MD simulation (GROMACS 2020.04, CHARMM36), MM-PBSA binding energy; in vitro confirmation with Lawsonia inermis extract |
Why This Matters
This computationally rigorous, multi-stage screening result prioritizes apigenin-4'-glucoside over 697 other natural compounds as a DNA gyrase inhibitor lead, giving it a specific, evidence-backed niche in antibacterial discovery programs distinct from generic apigenin or its common 7-O-glucoside.
- [1] Harini M, Kavitha K, Prabakaran V, et al. Identification of apigenin-4'-glucoside as bacterial DNA gyrase inhibitor by QSAR modeling, molecular docking, DFT, molecular dynamics, and in vitro confirmation studies. J Mol Model. 2024;30(1):22. PMID: 38170229. View Source
